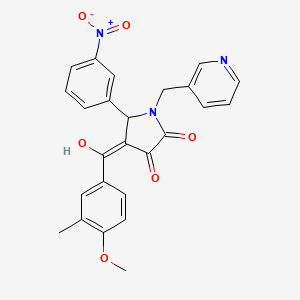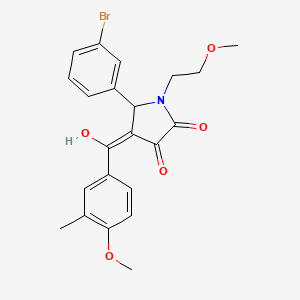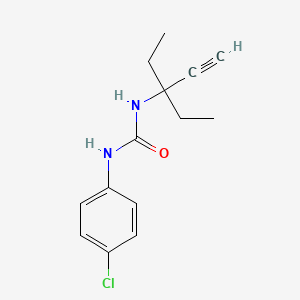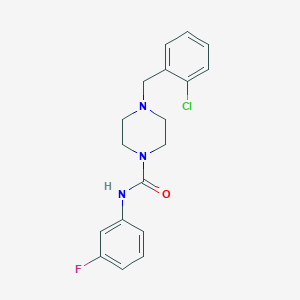![molecular formula C18H25NO3 B5324168 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5324168.png)
2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a derivative of phenylacetic acid and is classified as a selective cyclooxygenase-2 (COX-2) inhibitor. Diclofenac has been extensively studied for its pharmacological properties and has been found to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
作用機序
The mechanism of action of 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of COX-2, which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and the inhibition of COX-2 reduces their production, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are mediators of inflammation and pain. It has also been found to reduce the production of cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to reduce the production of reactive oxygen species, which are involved in the inflammatory response.
実験室実験の利点と制限
The advantages of using 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments include its well-established pharmacological properties and its availability. However, there are also limitations to using this compound, including the potential for side effects and the need to use appropriate dosages to avoid toxicity.
将来の方向性
There are a number of future directions for research on 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of research is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of research is the investigation of the potential for this compound to be used in the treatment of other conditions, such as cancer. Additionally, research is needed to better understand the mechanisms of action of this compound and to identify potential new targets for drug development.
合成法
The synthesis of 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclohexanone to form the ketone intermediate, which is then reduced using sodium borohydride to form the alcohol intermediate. The alcohol intermediate is then reacted with isobutyl chloroformate and N,N-diisopropylethylamine to form the corresponding carbamate. Finally, the carbamate is reacted with ethyl chloroformate and sodium hydroxide to form this compound.
科学的研究の応用
2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its pharmacological properties and has been found to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been found to be effective in treating other conditions such as migraine, dysmenorrhea, and postoperative pain. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties.
特性
IUPAC Name |
2-[1-(2,5-dimethylphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-11-8-9-12(2)16(10-11)13(3)19-17(20)14-6-4-5-7-15(14)18(21)22/h8-10,13-15H,4-7H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCJWEKQAAACAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-biphenylyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5324087.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)

![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)

![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)

![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)

![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3,3-dimethyl-1-oxobutan-2-amine](/img/structure/B5324176.png)